molecular formula C19H23N3O2S B2772915 N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide CAS No. 866048-86-4

N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide

Cat. No.: B2772915
CAS No.: 866048-86-4
M. Wt: 357.47
InChI Key: KVKMHSNSYUJJTM-UHFFFAOYSA-N
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Description

N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications

Applications in Coordination Chemistry and Material Science

Benzimidazole derivatives, including those similar to the specified compound, play a crucial role in coordination chemistry. Boča et al. (2011) reviewed the chemistry and properties of compounds containing benzimidazole units, highlighting their preparation, properties, and complex compounds formed with different ligands. These compounds exhibit a wide range of properties, including spectroscopic characteristics, magnetic properties, and biological and electrochemical activity, suggesting potential for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).

Environmental Applications: CO2 Capture

Mukhtar et al. (2020) discussed the development of nitrogen-rich porous adsorbent materials for CO2 capture, highlighting the importance of benzimidazole-based covalent triazine frameworks (CTFs). These materials are noted for their high surface area, permanent porosity, and structural tunability, demonstrating their potential in sustainable and efficient gas separation and CO2 sequestration (Mukhtar et al., 2020).

Biomedical Research

In the field of biomedical research, benzimidazole derivatives are explored for their DNA binding properties. Issar and Kakkar (2013) reviewed Hoechst 33258, a synthetic dye with benzimidazole groups, known for its strong binding to the minor groove of double-stranded DNA. This property makes it valuable for chromosome and nuclear staining, and as a starting point for drug design, providing insights into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Synthetic Chemistry

Benzimidazole derivatives are crucial intermediates in the synthesis of various compounds. Gu et al. (2009) reported on the synthesis of benzotriazole derivatives, demonstrating the versatility of benzimidazole compounds in preparing metal passivators and light-sensitive materials. This reflects the broad utility of benzimidazole derivatives in synthetic organic chemistry and material science (Gu, Yu, Zhang, & Xu, 2009).

Antioxidant Research

Ilyasov et al. (2020) reviewed the ABTS/PP decolorization assay for measuring antioxidant capacity, indicating the relevance of benzimidazole derivatives in evaluating antioxidant activity. This showcases the application of benzimidazole compounds in biochemistry and pharmacology, particularly in assessing the antioxidant potential of substances (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Properties

IUPAC Name

N-[2,5,6-trimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-12-7-6-8-16(9-12)11-22-15(4)20-19-17(22)10-13(2)14(3)18(19)21-25(5,23)24/h6-10,21H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKMHSNSYUJJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3NS(=O)(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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